GABAB receptor antagonist 2

Übersicht

Beschreibung

CGP 64213 is a synthetic organic compound known for its role as a potent agonist of the gamma-aminobutyric acid type B (GABA_B) receptor . This compound has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in the field of neuroscience.

Vorbereitungsmethoden

The synthesis of CGP 64213 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the synthesis of the benzoic acid derivative, which serves as the core structure of CGP 64213.

Introduction of functional groups: Various functional groups, such as hydroxyl and phosphoryl groups, are introduced through specific reactions to achieve the desired chemical structure.

Final assembly: The final step involves the coupling of the intermediate compounds to form CGP 64213 under controlled reaction conditions.

Industrial production methods for CGP 64213 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Analyse Chemischer Reaktionen

CGP 64213 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in CGP 64213 vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen werden verwendet, um bestimmte Atome oder Gruppen im Molekül durch andere funktionelle Gruppen zu ersetzen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

GABAB (Gamma-aminobutyric acid type B) receptor antagonists have potential therapeutic applications for treating neurological and psychiatric conditions . These antagonists work by blocking the action of GABA at GABA<sub>B</sub> receptors, which are widely distributed throughout the brain and spinal cord . Research suggests that by blocking GABA<sub>B</sub> receptors, these antagonists may be valuable in treating absence epilepsy, cognitive dysfunction, and possibly pulmonary and intestinal disorders .

Scientific Research Applications

Epilepsy Preclinical results suggest that GABA<sub>B</sub> receptor antagonists may be valuable in treating absence epilepsy .

Cognitive Dysfunction GABA<sub>B</sub> receptor antagonists may be useful in treating cognitive impairments . Studies indicate that these antagonists could potentially protect the brain from neuronal damage associated with ischemia .

Anxiety and Depression Research using animal models demonstrates that GABA<sub>B</sub> receptor antagonism can produce antidepressant-like effects . Studies have shown that the GABA<sub>B</sub> receptor antagonist CGP56433A, when administered acutely, decreases immobility in the forced swim test (FST) without significantly changing locomotor activity . Chronic administration of CGP56433A has also been shown to produce antidepressant-like effects similar to the antidepressant desipramine .

Pulmonary and Intestinal Disorders There is speculation that GABA<sub>B</sub> receptor antagonists may be of benefit in treating conditions such as asthma, bowel, and bladder dysfunction .

Other potential applications

- Analgesic and antitussive properties

- Treating bladder dysfunction

- Treating anxiety and depression

- Protecting the brain from neuronal damage associated with ischemia

- Treating drug addiction

Role in Modulating GABA Release

Wirkmechanismus

CGP 64213 exerts its effects by binding to and activating GABA_B receptors, which are G-protein-coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase activity, increase potassium conductance, and decrease calcium conductance. This leads to a reduction in neuronal excitability and neurotransmitter release . The molecular targets and pathways involved in this mechanism include the modulation of ion channels and intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

CGP 64213 ist unter GABA_B-Rezeptoragonisten aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:

Baclofen: Ein weiterer GABA_B-Rezeptoragonist, der klinisch als Muskelrelaxans eingesetzt wird.

SKF 97541: Ein potenter GABA_B-Rezeptoragonist, der in Forschungsstudien eingesetzt wird.

Im Vergleich zu diesen Verbindungen besitzt CGP 64213 unterschiedliche pharmakologische Eigenschaften, die es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und die Arzneimittelentwicklung machen.

Biologische Aktivität

GABAB receptor antagonist 2-hydroxysaclofen (2-OH-saclofen) is a selective antagonist known for its significant role in modulating GABAergic neurotransmission. This article explores its biological activity, mechanisms of action, and implications in various neurological contexts, supported by diverse research findings and data.

Overview of GABAB Receptors

GABAB receptors are G protein-coupled receptors that mediate inhibitory neurotransmission in the central nervous system (CNS). They are formed by the heterodimerization of GABAB1 and GABAB2 subunits, which interact with various intracellular signaling pathways, predominantly through Gαi/o proteins. Upon activation, these receptors inhibit adenylate cyclase, leading to decreased cyclic AMP levels, and modulate ion channels, thus affecting neuronal excitability and neurotransmitter release .

2-Hydroxysaclofen functions as a competitive antagonist at GABAB receptors. By binding to these receptors, it inhibits their activation by endogenous agonists such as GABA. This blockade leads to increased neurotransmitter release and enhanced synaptic transmission due to reduced inhibitory control .

Key Mechanisms:

- Inhibition of Neurotransmitter Release : 2-OH-saclofen prevents the opening of K channels and the inhibition of Ca channels, which are critical for neurotransmitter release.

- Modulation of Neuronal Excitability : The antagonist's action results in altered neuronal firing patterns, potentially affecting mood and cognition .

Behavioral Studies

Research has demonstrated that 2-OH-saclofen can influence behavior in animal models. For instance, studies on mice lacking the GABAB1 receptor subunit showed that administration of 2-OH-saclofen resulted in decreased immobility in the forced swim test (FST), suggesting an antidepressant-like effect .

Neurogenesis

In a study involving adult mice subjected to cerebral ischemia, treatment with a related GABAB antagonist (CGP52432) promoted hippocampal neurogenesis and improved spatial learning and memory. While not directly tested with 2-OH-saclofen, these findings highlight the potential for GABAB antagonism to enhance cognitive functions through neurogenesis .

Data Table: Comparative Effects of GABAB Antagonists

Implications in Neurological Disorders

The modulation of GABAergic signaling via antagonists like 2-hydroxysaclofen has profound implications for treating various neurological disorders:

- Anxiety and Depression : The ability of GABAB antagonists to enhance neurotransmitter release suggests potential therapeutic avenues for mood disorders.

- Cognitive Impairments : Enhancing neurogenesis may offer strategies for improving cognitive deficits associated with aging or brain injuries.

- Psychotic Disorders : Alterations in GABA signaling have been implicated in schizophrenia; thus, antagonists may provide insights into novel treatment strategies .

Eigenschaften

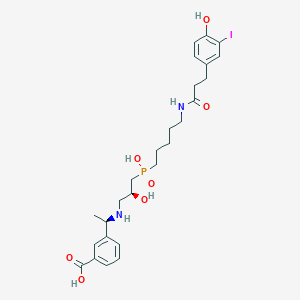

Molekularformel |

C26H36IN2O7P |

|---|---|

Molekulargewicht |

646.5 g/mol |

IUPAC-Name |

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1 |

InChI-Schlüssel |

RLYLJDJFHZHCTR-GCJKJVERSA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |

Isomerische SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |

Kanonische SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGP 64213 CGP-64213 CGP64213 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.